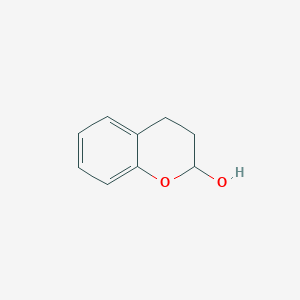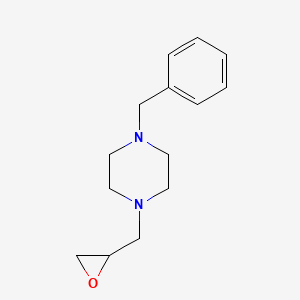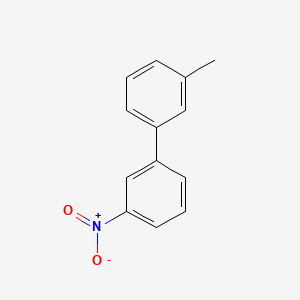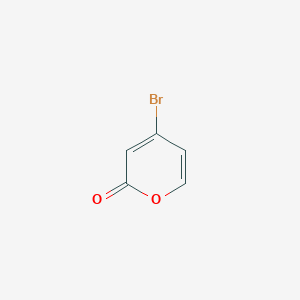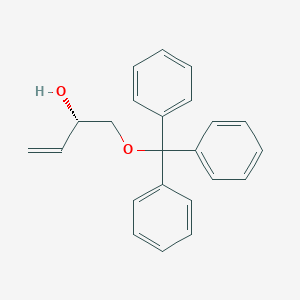
3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)-
Übersicht
Beschreibung
3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)-: is an organic compound with the molecular formula C23H22O2. It is a derivative of butenol, where the hydroxyl group is protected by a triphenylmethoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)- typically involves the protection of the hydroxyl group in 3-buten-2-ol using triphenylmethanol. The reaction is generally carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the formation of the triphenylmethoxy group. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group can be converted to a carbonyl group.
Reduction: Reduction reactions can convert the double bond in the butenyl group to a single bond, forming a saturated alcohol.
Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)- is used as an intermediate in the synthesis of complex organic molecules. It serves as a protected form of 3-buten-2-ol, allowing for selective reactions at other functional groups without interference from the hydroxyl group .
Biology and Medicine: The protected hydroxyl group can be deprotected under mild conditions, making it useful in multi-step synthesis processes .
Industry: In the industrial context, this compound can be used in the production of fine chemicals and as a building block for more complex chemical entities. Its stability and reactivity make it a valuable intermediate in various chemical manufacturing processes .
Wirkmechanismus
The mechanism of action for 3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)- primarily involves its role as a protected intermediate in organic synthesis. The triphenylmethoxy group protects the hydroxyl group from unwanted reactions, allowing for selective transformations at other sites in the molecule. Upon completion of the desired reactions, the protecting group can be removed to regenerate the free hydroxyl group .
Vergleich Mit ähnlichen Verbindungen
3-Buten-2-ol: The parent compound without the triphenylmethoxy protection.
2-Methyl-3-buten-2-ol: A similar compound with a methyl group at the second carbon.
3-Buten-1-ol: A structural isomer with the hydroxyl group at the first carbon.
Uniqueness: 3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)- is unique due to the presence of the triphenylmethoxy protecting group. This protection allows for selective reactions and provides stability to the hydroxyl group, making it a valuable intermediate in synthetic organic chemistry .
Eigenschaften
IUPAC Name |
(2S)-1-trityloxybut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O2/c1-2-22(24)18-25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17,22,24H,1,18H2/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJGLPROAVAGKO-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467424 | |
| Record name | 3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403985-96-6 | |
| Record name | 3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B1610248.png)
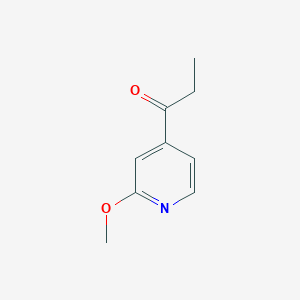
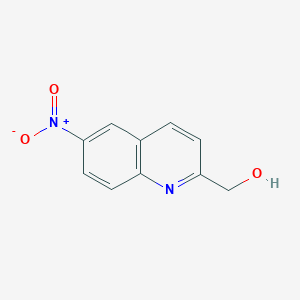
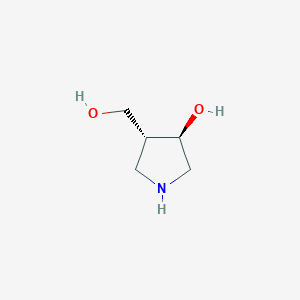
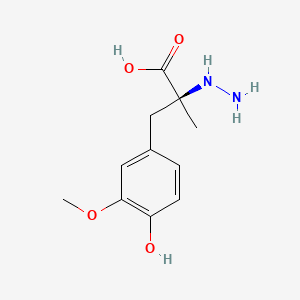
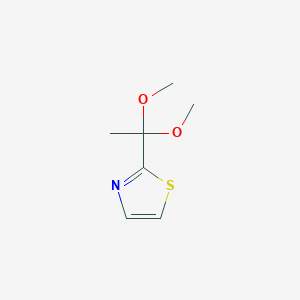
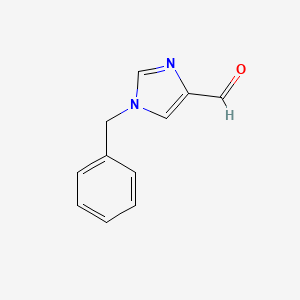
![4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1610257.png)
